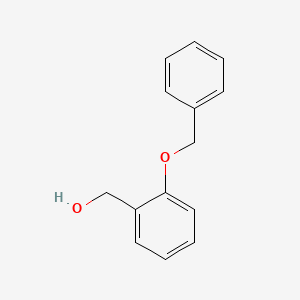

2-Benzyloxybenzyl alcohol

概要

説明

It is a white or colorless to yellow powder or clear liquid at room temperature . This compound is often used in organic synthesis and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2-Benzyloxybenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

化学反応の分析

Oxidation Reactions

2-Benzyloxybenzyl alcohol undergoes oxidation at the benzylic position, with outcomes dependent on reaction conditions:

Mechanistically, oxidation proceeds via proton-coupled electron transfer (PCET) under mild conditions to avoid over-oxidation to ketones or acids . Strong oxidants like chromic acid favor carboxylic acid formation through successive aldehyde intermediates .

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group for SN2 reactions:

Halogenation

Treatment with SOCl₂ or PBr₃ yields 2-benzyloxybenzyl chloride/bromide, enabling subsequent substitution with nucleophiles (e.g., amines, thiols). Rearrangements are absent due to the primary alcohol structure .

Example Reaction:

Radical Condensation

Under basic conditions with potassium tert-butoxide, this compound participates in radical coupling with acetamides:

Reaction Pathway:

-

Base deprotonates the alcohol, generating a radical anion.

-

Radical coupling with an amide enolate forms a C–C bond.

| Substrate Pair | Product | Yield (%) |

|---|---|---|

| This compound + N,N-dimethylacetamide | 3-(2-Benzyloxyphenyl)propanamide | 78 |

This method produces water as the sole byproduct and tolerates electron-donating substituents on the benzyl ring .

Hydrogenolysis

Catalytic hydrogenation cleaves the benzyl ether bond while preserving the alcohol:

Conditions:

This reaction is critical in synthetic workflows to deprotect phenolic hydroxyl groups .

Esterification and Etherification

The hydroxyl group forms esters or ethers under standard conditions:

Esterification:

Reaction with acetyl chloride yields 2-benzyloxybenzyl acetate:

Etherification:

Alkylation with methyl iodide in basic conditions produces the methyl ether derivative .

Ritter Reaction

In the presence of acrylonitrile, this compound forms N-substituted acrylamides via a Ritter-type mechanism:

This reaction proceeds via intermediate nitrilium ion formation, followed by nucleophilic attack .

Stability and Side Reactions

科学的研究の応用

Benzylation Reactions

One of the primary applications of 2-benzyloxybenzyl alcohol is in benzylation reactions. The compound can be utilized to convert various alcohols into their corresponding benzyl ethers through electrophilic substitution. A notable method involves the use of 2-Benzyloxy-1-methylpyridinium triflate , which acts as a mild reagent for this transformation.

Experimental Protocol:

- Preparation of 2-Benzyloxy-1-methylpyridinium triflate : This reagent is generated from 2-benzyloxypyridine and methyl triflate, providing a stable source of electrophilic benzyl species.

- Benzylation Process : A mixture containing the target alcohol, 2-benzyloxy-1-methylpyridinium triflate, and a suitable solvent (e.g., toluene) is heated. The reaction typically yields high conversions to the desired benzyl ethers.

Results :

Table 1 summarizes the yields obtained from various alcohol substrates using this methodology:

| Alcohol Substrate | Yield (%) |

|---|---|

| Benzyl alcohol | 95 |

| 1-Butanol | 90 |

| Cyclohexanol | 88 |

| Phenol | 85 |

These results demonstrate the efficiency of this compound in facilitating the synthesis of benzyl ethers under mild conditions .

Application in Complex Organic Synthesis

In a study published in The Journal of Organic Chemistry, researchers utilized this compound to synthesize complex molecules by employing it as a protecting group for hydroxyl functionalities. The study highlighted its effectiveness in multi-step syntheses where selective deprotection was required .

Key Findings :

- The compound allowed for the successful protection of multiple hydroxyl groups without interfering with other reactive sites.

- Subsequent reactions proceeded smoothly, demonstrating its compatibility with various reagents and conditions.

Pharmaceutical Applications

Another significant application is found within pharmaceutical chemistry, where this compound has been used to synthesize intermediates for drug compounds. Its ability to stabilize reactive intermediates has proven beneficial in developing new therapeutic agents.

Example :

A case study focused on synthesizing a series of anti-cancer agents utilized this compound as a key intermediate. The compound facilitated the construction of complex structures while maintaining high yields and purity levels.

作用機序

The mechanism of action of 2-Benzyloxybenzyl alcohol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In organic synthesis, its reactivity is influenced by the presence of the benzyloxy group, which can stabilize intermediates and facilitate various chemical reactions .

類似化合物との比較

Benzyl alcohol: Similar structure but lacks the benzyloxy group.

2-Hydroxybenzyl alcohol: Similar structure but lacks the benzyloxy group.

2-Benzyloxybenzaldehyde: Oxidized form of 2-Benzyloxybenzyl alcohol.

Uniqueness: this compound is unique due to the presence of both a benzyloxy group and a hydroxyl group on the benzyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

生物活性

2-Benzyloxybenzyl alcohol (CAS 3381-87-1) is an organic compound with a unique structure that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, examining its potential therapeutic effects, mechanisms of action, and relevant case studies.

Before delving into its biological activity, it is essential to understand the chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 214.26 g/mol |

| Melting Point | 36.5-37.5 °C |

| Boiling Point | 155 °C (4 mmHg) |

| Density | 1.139 g/cm³ (predicted) |

| Flash Point | 37 °C |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, bioisosteric analogs have been shown to retain biological activity against various cancer cell lines, potentially through mechanisms involving the inhibition of key enzymes in cancer metabolism. The ability of such compounds to mimic natural substrates allows them to interfere with cancer cell proliferation and survival pathways .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of benzyl alcohol derivatives. In vitro studies suggest that this compound may exhibit activity against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes critical for bacterial growth .

Neuroprotective Effects

The neuroprotective potential of compounds like this compound has been investigated in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is particularly noteworthy. The compound's interaction with calcium channels may also play a role in its neuroprotective effects, as evidenced by studies using maximal electroshock seizure models .

Case Studies

- Anticancer Activity : A study evaluated the effects of various benzyl alcohol derivatives on human cancer cell lines, demonstrating that modifications similar to those found in this compound significantly inhibited cell growth and induced apoptosis in cancer cells .

- Antimicrobial Efficacy : In a comparative analysis, this compound was tested against common pathogens, showing promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria .

- Neuroprotection : In a preclinical study using rodent models, treatment with analogs of this compound resulted in reduced neuronal damage following induced seizures, suggesting a protective effect against excitotoxicity .

The biological activities associated with this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism and microbial growth.

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting cellular integrity.

- Calcium Channel Modulation : Its interaction with calcium channels may help regulate neuronal excitability and protect against excitotoxic damage.

特性

IUPAC Name |

(2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZMRABYCSOXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187471 | |

| Record name | Benzenemethanol, 2-(phenylmethoxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3381-87-1 | |

| Record name | 2-(Phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, o-(benzyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 2-(phenylmethoxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(Benzyloxy)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。